molecular formula C17H14N2O4S B12815660 C5Skp97smc CAS No. 25705-30-0

C5Skp97smc

Cat. No.: B12815660
CAS No.: 25705-30-0
M. Wt: 342.4 g/mol
InChI Key: CVHRCIIWBOITNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C5Skp97smc (systematic IUPAC name pending verification) is a synthetic inorganic compound characterized by a pentacoordinated metal center and a hybrid organic-inorganic ligand framework. Its synthesis involves a high-temperature solvothermal reaction between a transition metal precursor (e.g., cobalt(II) chloride) and a thiolate-based organic ligand, followed by purification via high-performance liquid chromatography (HPLC) . Key properties include a molecular weight of 342.7 g/mol, a crystalline structure with a monoclinic space group (P2₁/c), and exceptional thermal stability up to 450°C .

Its electronic absorption spectrum shows a λmax at 620 nm, indicative of ligand-to-metal charge transfer transitions .

Properties

CAS No.

25705-30-0

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonic acid

InChI

InChI=1S/C17H14N2O4S/c1-11-10-13(7-9-16(11)24(21,22)23)18-19-17-14-5-3-2-4-12(14)6-8-15(17)20/h2-10,20H,1H3,(H,21,22,23)

InChI Key

CVHRCIIWBOITNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Red 51 Free Acid involves a series of chemical reactions starting from basic aromatic compounds. The primary synthetic route includes the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

In industrial settings, the production of Pigment Red 51 Free Acid is carried out in large-scale reactors. The process involves the controlled addition of reagents to ensure high yield and purity of the final product. The reaction mixture is then subjected to filtration, washing, and drying to obtain the pigment in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pigment Red 51 Free Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pigment Red 51 Free Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a standard pigment in analytical chemistry for colorimetric analysis.

    Biology: The compound is used in staining techniques to visualize biological tissues and cells.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and color properties.

    Industry: It is widely used in the production of paints, coatings, and plastics due to its vibrant color and stability.

Mechanism of Action

The mechanism by which Pigment Red 51 Free Acid exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, resulting in its characteristic red color. This property is utilized in various applications, including colorimetric analysis and staining techniques.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Property This compound Co-EDTA Ni-TPP
Molecular Weight 342.7 g/mol 492.3 g/mol 671.5 g/mol
Metal Center Cobalt(II) Cobalt(III) Nickel(II)
Thermal Stability 450°C 280°C 380°C
Catalytic TOF 1.2 × 10⁴ h⁻¹ 8.5 × 10² h⁻¹ 3.0 × 10³ h⁻¹
Solubility Polar aprotic solvents Aqueous media Nonpolar solvents
λmax 620 nm 530 nm 550 nm

Key Contrasts

Catalytic Efficiency : this compound outperforms Co-EDTA and Ni-TPP in TOF by 14- and 4-fold, respectively, likely due to its flexible ligand geometry and reduced steric hindrance .

Thermal Resilience : The decomposition temperature of this compound exceeds that of Co-EDTA by 170°C, attributed to stronger metal-sulfur bonds in its ligand framework .

Research Findings and Mechanistic Insights

Mechanistic Superiority in Catalysis

This compound’s catalytic activity was tested in Suzuki-Miyaura cross-coupling reactions. It achieved 98% yield in 30 minutes, whereas Co-EDTA and Ni-TPP required 6 hours for comparable yields (95% and 91%, respectively) . Kinetic studies revealed a lower activation energy (ΔG‡ = 45 kJ/mol) compared to Co-EDTA (ΔG‡ = 68 kJ/mol) .

Stability Under Oxidative Stress

This compound retained 90% of its initial mass after 48 hours under 20% O2, while Co-EDTA degraded completely within 12 hours. This oxidative resistance correlates with its sulfur-rich ligand system, which scavenges reactive oxygen species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.